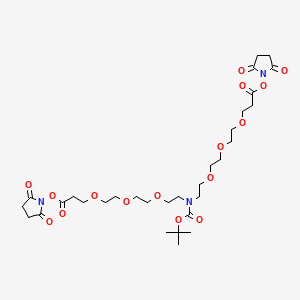

N-Boc-N-bis(PEG3-NHS ester)

Description

BenchChem offers high-quality N-Boc-N-bis(PEG3-NHS ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-bis(PEG3-NHS ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N3O16/c1-31(2,3)48-30(41)32(10-14-44-18-22-46-20-16-42-12-8-28(39)49-33-24(35)4-5-25(33)36)11-15-45-19-23-47-21-17-43-13-9-29(40)50-34-26(37)6-7-27(34)38/h4-23H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSUBGGFVYSVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49N3O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-N-bis(PEG3-NHS ester): A Versatile Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG3-NHS ester) is a branched, heterobifunctional crosslinker that is playing an increasingly important role in the fields of bioconjugation, drug delivery, and targeted protein degradation.[1][2][3] Its unique architecture, featuring a central Boc-protected amine and two polyethylene (B3416737) glycol (PEG) arms terminating in N-hydroxysuccinimide (NHS) esters, offers a powerful tool for the precise construction of complex biomolecular conjugates.[2][3] The PEG3 spacers enhance solubility and bioavailability while providing spatial separation between conjugated molecules, and the orthogonal protecting group strategy allows for sequential and controlled conjugation reactions.[2][3] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to N-Boc-N-bis(PEG3-NHS ester).

Core Properties and Specifications

N-Boc-N-bis(PEG3-NHS ester) is a valuable reagent for researchers developing antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other complex bioconjugates.[1][4][5] Its key features include dual NHS ester groups for efficient coupling to primary amines and a Boc-protected amine that allows for further, selective functionalization after deprotection under acidic conditions.[2][3] The presence of PEG chains improves the solubility and pharmacokinetic properties of the resulting conjugates.[6]

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C31H49N3O16 | [7][8][9] |

| Molecular Weight | 719.7 g/mol | [7][8][9] |

| CAS Number | 2055042-31-2 | [7][8][9] |

| Appearance | White to off-white solid or powder | [8] |

| Purity | Typically >95% | [7][8] |

Solubility and Storage

| Parameter | Recommendation | Reference(s) |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and DCM. | [7] |

| Storage Conditions | Store at -20°C in a dry, dark place. It is recommended to keep the compound under a desiccated environment to prevent hydrolysis of the NHS esters. | [3][7][8] |

Key Applications

The unique trifunctional nature of N-Boc-N-bis(PEG3-NHS ester) makes it a versatile tool for a range of applications in drug development and chemical biology.

PROTAC Linker Synthesis

N-Boc-N-bis(PEG3-NHS ester) is widely recognized as a PEG-based linker for the synthesis of PROTACs.[1][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][10] The linker plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The branched nature and flexibility of the PEG chains in N-Boc-N-bis(PEG3-NHS ester) can be advantageous in achieving the optimal distance and orientation for efficient protein degradation.[6]

Antibody-Drug Conjugate (ADC) Development

In the field of ADCs, this linker can be used to attach multiple drug molecules to an antibody.[6] One or both NHS esters can be reacted with amine groups on a cytotoxic drug. Subsequently, the Boc-protected amine can be deprotected and conjugated to the antibody, or vice-versa. The PEG spacers can help to improve the solubility and reduce the aggregation of the final ADC, potentially leading to improved efficacy and safety.[6]

Multifunctional Bioconjugation and Crosslinking

The orthogonal reactivity of the NHS esters and the protected amine allows for the sequential conjugation of different molecules.[2][3] For instance, the NHS esters can be used to link two different amine-containing biomolecules, such as proteins or peptides.[3] Following this, the Boc group can be removed to introduce a new reactive site for the attachment of a third molecule, such as a fluorescent probe or an imaging agent.[3]

Experimental Protocols

The following are detailed methodologies for the key applications of N-Boc-N-bis(PEG3-NHS ester).

Protocol 1: General Procedure for Protein Conjugation via NHS Ester Reaction

This protocol describes the conjugation of N-Boc-N-bis(PEG3-NHS ester) to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

N-Boc-N-bis(PEG3-NHS ester)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris should be avoided as they will compete with the protein for reaction with the NHS ester.

-

Linker Solution Preparation: Immediately before use, prepare a stock solution of N-Boc-N-bis(PEG3-NHS ester) in anhydrous DMSO or DMF (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the N-Boc-N-bis(PEG3-NHS ester) solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

-

Purification: Remove excess, unreacted linker and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Characterization: The resulting conjugate can be characterized by techniques such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve the Boc-protected conjugate in DCM.

-

Deprotection: Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution.

-

Incubation: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, remove the TFA and DCM under reduced pressure.

-

Neutralization: Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

-

Purification: The crude product can be purified by column chromatography if necessary.

Protocol 3: General Workflow for PROTAC Synthesis

This protocol provides a conceptual workflow for synthesizing a PROTAC using N-Boc-N-bis(PEG3-NHS ester). This typically involves a multi-step process.

Step 1: Conjugation to the first ligand (e.g., E3 ligase ligand)

-

If the E3 ligase ligand has a primary amine, react it with one or both NHS esters of N-Boc-N-bis(PEG3-NHS ester) following a procedure similar to Protocol 1 (for small molecules).

-

Purify the resulting conjugate.

Step 2: Boc Deprotection

-

Deprotect the Boc group on the purified conjugate from Step 1 using a procedure similar to Protocol 2 to expose the primary amine.

Step 3: Conjugation to the second ligand (e.g., target protein ligand)

-

The newly exposed amine can then be reacted with a second ligand that has a suitable functional group (e.g., a carboxylic acid activated as an NHS ester).

-

Purify the final PROTAC molecule using appropriate chromatographic techniques (e.g., HPLC).

Step 4: Characterization

-

Confirm the structure and purity of the final PROTAC using techniques such as NMR and high-resolution mass spectrometry.

Visualizations

Chemical Structure of N-Boc-N-bis(PEG3-NHS ester)

Caption: Structure of N-Boc-N-bis(PEG3-NHS ester).

General Workflow for Bioconjugation

Caption: General workflow for sequential bioconjugation.

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

References

- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Boc-N-bis(PEG3-NHS ester), CAS 2055042-31-2 | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Boc-N-bis(PEG3-NHS ester), 2055042-31-2 | BroadPharm [broadpharm.com]

- 8. xcessbio.com [xcessbio.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Boc Protecting Group in Advanced Crosslinker Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug development, the precise and controlled formation of covalent bonds is paramount. Bifunctional crosslinkers serve as the molecular bridges that connect different chemical entities, such as antibodies and cytotoxic drugs in antibody-drug conjugates (ADCs). The success of these complex syntheses often hinges on a strategic approach to protecting reactive functional groups to prevent unwanted side reactions. Among the arsenal (B13267) of protective groups, the tert-butoxycarbonyl (Boc) group stands out for its unique properties and widespread application. This technical guide delves into the core function of the Boc protecting group in crosslinkers, providing a comprehensive overview of its mechanism, applications, and the experimental protocols necessary for its successful implementation.

Core Principles of Boc Protection in Crosslinkers

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group predominantly used for amines.[1] In the context of crosslinkers, a Boc group is typically used to temporarily block a primary or secondary amine, rendering it unreactive while another part of the crosslinker is functionalized.[2][3] This strategy is fundamental to the synthesis of heterobifunctional crosslinkers, where two different reactive moieties must be introduced sequentially.[]

The core function of the Boc protecting group in these applications is to enforce orthogonality in the synthetic strategy. Orthogonality refers to the ability to deprotect one functional group without affecting another.[5] The Boc group's lability in acidic conditions, while being stable to basic and nucleophilic conditions, makes it an ideal orthogonal partner for other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[5]

The mechanism of Boc protection typically involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.[6] The deprotection is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) bond to release the free amine, carbon dioxide, and isobutene.[7][8]

Quantitative Data on Boc Deprotection

The efficiency of Boc deprotection is critical for the overall yield and purity of the final conjugate. While yields are often substrate-dependent, the following tables provide an overview of typical conditions and outcomes for Boc deprotection.

Table 1: Common Reagents and Conditions for Boc Deprotection

| Reagent | Typical Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 - Room Temp | 30 min - 2 h | Most common method; volatile byproducts are easily removed.[8] |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Methanol | Room Temp | 1 - 4 h | Effective alternative to TFA.[9] |

| Formic Acid | Neat or in solution | - | Room Temp | 1 - 12 h | Milder acid, may require longer reaction times.[9] |

| Deep Eutectic Solvent (DES) | Choline chloride/p-toluenesulfonic acid | - | Room Temp | 10 - 30 min | A greener alternative with rapid deprotection and high yields.[1] |

| Thermal Deprotection | - | High-boiling solvents (e.g., toluene (B28343), DMF) | >100 | Variable | Can be useful for acid-sensitive substrates. |

Table 2: Representative Yields for Boc Deprotection in Amine-Containing Compounds

| Substrate Type | Deprotection Conditions | Yield (%) | Reference |

| N-Boc-2-phenylethylamine | Choline chloride/p-toluenesulfonic acid DES, RT, 10 min | Quantitative | [1] |

| N-Boc-aniline | Choline chloride/p-toluenesulfonic acid DES, RT, 10 min | Quantitative | [1] |

| N-Boc protected amino acids | TFA/DCM (1:1), RT, 2-16 h | Generally high | [10] |

| Boc-protected amines | 5 equiv. TFA in DCM, 60°C (microwave), 30 min | High | [7] |

| Boc-protected PNA monomers | TFA treatment | Quantitative | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments involving Boc-protected crosslinkers.

Protocol for Boc Deprotection of a Heterobifunctional Crosslinker

This protocol describes the deprotection of a Boc-protected amine on a crosslinker that has already been conjugated to a biomolecule, a common step in the synthesis of ADCs.[2]

Materials:

-

Boc-protected biomolecule-crosslinker conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Scavenger (e.g., anisole (B1667542) or triisopropylsilane (B1312306) (TIS)), optional

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Appropriate chromatography system for purification (e.g., SEC, HIC)

Procedure:

-

Lyophilize the biomolecule-crosslinker conjugate to ensure it is free of water.

-

Dissolve the lyophilized conjugate in anhydrous DCM to a concentration of approximately 1-5 mg/mL.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger (e.g., 5% anisole).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS) to confirm the complete removal of the Boc group.

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the deprotected conjugate using an appropriate chromatography method.

Protocol for Oxime Ligation using a Boc-Protected Aminooxy Crosslinker

This protocol outlines the two-step process of deprotecting a Boc-aminooxy linker and its subsequent conjugation to an aldehyde- or ketone-containing molecule.[11][12]

Materials:

-

Boc-aminooxy functionalized crosslinker

-

TFA/DCM solution (as described in Protocol 3.1)

-

Aldehyde- or ketone-functionalized molecule

-

Aniline (B41778) or other suitable catalyst

-

Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5)

-

HPLC for purification and analysis

Procedure: Step 1: Boc Deprotection

-

Deprotect the Boc-aminooxy crosslinker using the procedure outlined in Protocol 3.1.

-

After evaporation of the TFA and solvent, the resulting aminooxy-crosslinker TFA salt can often be used directly in the next step.

Step 2: Oxime Ligation

-

Dissolve the deprotected aminooxy-crosslinker in the reaction buffer.

-

Dissolve the aldehyde- or ketone-containing molecule in the same buffer.

-

Combine the two solutions.

-

Add a catalytic amount of aniline (typically 10-100 mM).

-

Allow the reaction to proceed at room temperature for 1-24 hours. The reaction progress can be monitored by LC-MS.

-

Upon completion, purify the resulting oxime-linked conjugate by reverse-phase HPLC.

Visualizing Workflows and Mechanisms

Diagrams are essential for understanding the complex relationships and processes in bioconjugation. The following Graphviz diagrams illustrate key concepts related to the function of the Boc protecting group in crosslinkers.

Caption: Mechanism of Boc protection and deprotection of an amine.

Caption: Workflow for ADC synthesis using a Boc-protected crosslinker.

Caption: Orthogonal deprotection strategy with Boc and Fmoc groups.

Conclusion

The Boc protecting group is an indispensable tool in the design and application of advanced crosslinkers for bioconjugation and drug development. Its acid lability, coupled with its stability to a wide range of other reaction conditions, provides the necessary orthogonality for complex, multi-step synthetic strategies. A thorough understanding of the principles of Boc protection and deprotection, along with access to robust experimental protocols, is essential for researchers and scientists aiming to construct well-defined and effective bioconjugates. The strategic use of Boc-protected crosslinkers will undoubtedly continue to play a pivotal role in the advancement of targeted therapeutics and other areas of chemical biology.

References

- 1. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PEG3 Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, bioconjugation stands as a cornerstone technology, enabling the precise chemical coupling of molecules to impart novel functionalities. Central to the success of these complex constructs are the linkers that bridge the constituent components. Among these, polyethylene (B3416737) glycol (PEG) spacers, particularly short, discrete PEG chains like PEG3, have emerged as critical tools in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the role of PEG3 spacers in bioconjugation, detailing their impact on the physicochemical and pharmacological properties of bioconjugates, and offers detailed experimental protocols for their implementation and characterization.

Core Principles of PEGylation in Bioconjugation

PEGylation, the covalent attachment of PEG chains to molecules, is a well-established strategy to enhance the therapeutic efficacy and safety of biopharmaceuticals.[] The incorporation of a PEG spacer, such as PEG3, can confer a multitude of advantages:

-

Enhanced Solubility and Stability: Many potent therapeutic payloads are hydrophobic, leading to aggregation and compromising stability.[2] The hydrophilic nature of PEG spacers increases the overall water solubility of the bioconjugate, preventing aggregation and improving formulation.[3]

-

Reduced Immunogenicity: The PEG chain can form a protective hydration shell around the bioconjugate, masking immunogenic epitopes and reducing the risk of an immune response.[3]

-

Improved Pharmacokinetics: By increasing the hydrodynamic radius and shielding from enzymatic degradation, PEGylation can prolong the circulation half-life of a bioconjugate, leading to sustained plasma concentrations and potentially less frequent dosing.[][4]

-

Optimal Spacing and Reduced Steric Hindrance: A discrete PEG spacer provides defined spatial separation between the conjugated molecules. This is crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites.[3]

Quantitative Impact of PEG Spacers in Bioconjugation

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. The following tables summarize quantitative data on the impact of PEG spacer length on key performance metrics of ADCs.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~15 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~10 | 0.67 | Non-binding IgG-MMAE |

| PEG4 | ~7 | 0.47 | Non-binding IgG-MMAE |

| PEG8 | ~5 | 0.33 | Non-binding IgG-MMAE |

| PEG12 | ~5 | 0.33 | Non-binding IgG-MMAE |

| PEG24 | ~5 | 0.33 | Non-binding IgG-MMAE |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[5]

Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

| PEG Linker Size | Reduction in Cytotoxicity (fold change) |

| 4 kDa | 4.5 |

| 10 kDa | 22 |

Comparison to a conjugate with no PEG linker.[5][6]

Table 3: Influence of PEG Spacer Length on Pharmacokinetics of Affibody-Drug Conjugates

| PEG Linker Size | Half-Life Extension (fold change) |

| 4 kDa | 2.5 |

| 10 kDa | 11.2 |

Comparison to a conjugate with no PEG linker.[6]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in bioconjugation involving PEG3 spacers.

Caption: Structure of an Antibody-Drug Conjugate with a PEG3 spacer.

Caption: Mechanism of action of a PROTAC with a PEG3 linker.

Caption: General experimental workflow for bioconjugation.

Experimental Protocols

Detailed methodologies for key experiments in bioconjugation utilizing PEG3 spacers are provided below.

Protocol 1: Amine-Reactive Conjugation using NHS-PEG3-Ester

This protocol describes the conjugation of an NHS-activated PEG3 linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG3-Payload

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[7]

-

Linker Preparation: Immediately before use, dissolve the NHS-PEG3-Payload in DMSO or DMF to create a 10 mM stock solution.[8]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG3-Payload solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[10]

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 30 minutes at room temperature.[11]

-

Purification: Purify the resulting bioconjugate using size exclusion chromatography to remove unreacted linker-payload and quenching buffer.[]

Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG3

This protocol details the site-specific conjugation of a maleimide-activated PEG3 linker to free thiols (e.g., from cysteine residues) on a protein.

Materials:

-

Thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

Maleimide-PEG3-Payload

-

Anhydrous DMSO or DMF

-

Reducing agent (optional, e.g., TCEP)

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[12]

-

(Optional) Reduction of Disulfides: If targeting cysteines involved in disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfide bonds.[10]

-

Linker Preparation: Prepare a 10 mM stock solution of the Maleimide-PEG3-Payload in DMSO or DMF.[10]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-linker solution to the protein solution.[13]

-

Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[14]

-

Purification: Purify the conjugate using size exclusion chromatography to separate the PEGylated protein from unreacted reagents.[14]

Protocol 3: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)

SEC is a common method for purifying PEGylated proteins based on their increased hydrodynamic radius compared to the unconjugated protein and smaller reactants.[]

Materials:

-

Crude bioconjugation reaction mixture

-

SEC column with an appropriate molecular weight cutoff

-

Chromatography system (e.g., FPLC or HPLC)

-

Elution buffer (e.g., PBS, pH 7.4)

Procedure:

-

Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.

-

Sample Loading: Load the crude reaction mixture onto the column.

-

Elution: Elute the sample with the elution buffer at a constant flow rate.

-

Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm. The PEGylated protein will typically elute earlier than the unconjugated protein.

-

Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify and pool the fractions containing the purified bioconjugate.

Protocol 4: Characterization by Mass Spectrometry (MS)

MS is a powerful tool for confirming successful conjugation and determining the drug-to-antibody ratio (DAR).[15]

Materials:

-

Purified bioconjugate

-

Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

-

Appropriate solvents and matrix for MS analysis

Procedure:

-

Sample Preparation: Prepare the sample by diluting it in a suitable solvent, such as 50:50 acetonitrile/water with 0.1% formic acid for ESI-MS.[16]

-

Mass Spectrometry Analysis:

-

ESI-MS: Infuse the sample into the electrospray source. Acquire data in the appropriate mass range for the intact bioconjugate. Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass.[15]

-

MALDI-TOF MS: Mix the sample with a suitable matrix solution and spot it onto the MALDI target plate. Acquire the mass spectrum in positive ion reflector mode.[16]

-

-

Data Analysis: Compare the observed mass of the bioconjugate to its theoretical mass to confirm conjugation. For ADCs, the different peaks in the deconvoluted spectrum correspond to different DAR species. Calculate the average DAR by determining the relative abundance of each species.[15]

Conclusion

The PEG3 spacer is a versatile and powerful tool in the field of bioconjugation. Its ability to enhance solubility, stability, and pharmacokinetic properties while providing optimal spatial separation makes it an invaluable component in the design of advanced therapeutics like ADCs and PROTACs. The selection of the appropriate linker length and conjugation strategy, coupled with robust purification and characterization methods, is paramount to the successful development of effective and safe bioconjugates. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of PEG3 spacers in their bioconjugation endeavors.

References

- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. purepeg.com [purepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. broadpharm.com [broadpharm.com]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of N-hydroxysuccinimide Esters with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, providing a reliable and efficient method for covalently linking molecules to proteins, peptides, antibodies, and other biomolecules.[1][] Their widespread adoption stems from their high reactivity and selectivity towards primary amines, coupled with the formation of a stable amide bond under mild aqueous conditions.[3][4] This technical guide delves into the core principles of NHS ester reactivity, offering a comprehensive resource for designing and executing successful bioconjugation strategies.

The Chemical Foundation of NHS Ester Reactivity

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[1][4] The primary amine, present on biomolecules such as the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues, acts as a nucleophile.[1][4] Its lone pair of electrons attacks the carbonyl carbon of the NHS ester, leading to the formation of a transient tetrahedral intermediate.[3][4] This intermediate subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1][3]

dot

Caption: Reaction mechanism of an NHS ester with a primary amine.

Key Factors Influencing Reactivity

The success of an NHS ester conjugation reaction is critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.

pH: The Critical Parameter

The pH of the reaction buffer is the most influential factor in NHS ester chemistry.[5] The optimal pH range for conjugation is typically between 7.2 and 8.5.[1][] This represents a crucial balance:

-

At lower pH (below 7.2): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive towards the NHS ester.[1][5]

-

At higher pH (above 8.5): The concentration of the deprotonated, nucleophilic amine (-NH₂) increases, favoring the desired reaction. However, the rate of hydrolysis of the NHS ester, where it reacts with water, also increases significantly.[1][6] This competing hydrolysis reaction reduces the overall conjugation efficiency.[]

dot

Caption: Influence of pH on NHS ester reactivity.

Competing Reaction: Hydrolysis

Hydrolysis is the primary competing reaction in NHS ester conjugations.[4] The stability of the NHS ester in aqueous solution is finite and highly dependent on pH and temperature.[1] For instance, the half-life of hydrolysis for a typical NHS ester is 4 to 5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[6] The water-soluble variants, sulfo-NHS esters, generally exhibit slightly greater stability in aqueous solutions compared to their standard NHS ester counterparts.[1]

Solvent

Many NHS esters have limited solubility in aqueous buffers and are typically dissolved in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being added to the reaction mixture.[3][7] It is crucial to use high-quality, amine-free solvents to prevent premature reaction of the NHS ester.[7][8]

Quantitative Data on NHS Ester Reactivity

The following tables summarize key quantitative data related to the stability and reactivity of NHS esters.

Table 1: Half-life of NHS Ester Hydrolysis

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Data sourced from Thermo Fisher Scientific.[6]

Table 2: Kinetic Data for Porphyrin-NHS Esters in Aqueous Buffer (10% DMSO)

| Compound | pH | Hydrolysis Half-life (min) | Amidation Half-life (min) | Amide Yield (%) |

| P3-NHS | 8.0 | 210 | 80 | 80-85 |

| P3-NHS | 8.5 | 180 | 20 | 80-85 |

| P3-NHS | 9.0 | 125 | 10 | 80-85 |

| P4-NHS | 8.0 | 190 | 25 | 87-92 |

| P4-NHS | 8.5 | 130 | 10 | 87-92 |

| P4-NHS | 9.0 | 110 | 5 | 87-92 |

Data from a study on porphyrin-NHS esters with an amino-PEG reagent.[9]

Experimental Protocols

Adherence to established protocols is key to achieving reproducible and efficient bioconjugation.

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule.

Materials:

-

Protein solution (2 mg/mL minimum concentration) in a suitable buffer.[10]

-

NHS ester reagent.

-

Anhydrous DMSO or DMF.[10]

-

Reaction Buffer: Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at pH 7.2-8.5 are commonly used.[6] Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction.[6]

-

Quenching Buffer: Tris or glycine (B1666218) buffer (e.g., 1M, pH 7.4).[6]

-

Purification column (e.g., size-exclusion chromatography).[3]

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of at least 2 mg/mL.[10]

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[10]

-

Reaction: Add the NHS ester stock solution to the protein solution while gently stirring. The molar ratio of NHS ester to protein will need to be optimized for the specific application, but a starting point is often a 5- to 20-fold molar excess of the ester.[8][11]

-

Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or at 4°C for more labile proteins.[]

-

Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.[10]

-

Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography or another suitable purification method.[3]

References

- 1. benchchem.com [benchchem.com]

- 3. glenresearch.com [glenresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 11. interchim.fr [interchim.fr]

A Deep Dive into Branched PEG Linkers for Advanced Proteomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic modification of proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, has become a cornerstone of modern biopharmaceutical development. By attaching PEG chains to a protein, researchers can enhance its therapeutic properties, such as increasing its hydrodynamic size to prolong circulation half-life, improving solubility and stability, and reducing immunogenicity.[1][][3] While linear PEG linkers have been traditionally employed, the advent of branched PEG linkers has opened up new avenues for creating more sophisticated and effective protein-based therapeutics, particularly in the realm of proteomics and targeted drug delivery.[3][]

This technical guide provides a comprehensive overview of branched PEG linkers in proteomics, detailing their structure, advantages, and applications. It includes a summary of quantitative data, detailed experimental protocols for key laboratory procedures, and visualizations of relevant pathways and workflows to provide a practical resource for professionals in the field.

The Core Advantages of Branched Architecture

Branched PEG linkers consist of multiple PEG arms extending from a central core, offering several distinct advantages over their linear counterparts.[] This unique architecture allows for a higher payload capacity, enabling the attachment of a greater number of drug molecules to a single protein, a critical factor in the development of potent antibody-drug conjugates (ADCs).[5] The globular structure of branched PEGs also provides a superior "shielding" effect, more effectively masking the protein or conjugated payload from proteolytic enzymes and the immune system, which can lead to improved in vivo stability and reduced immunogenicity.[6][7]

Quantitative Data Summary

The selection of a PEG linker is a critical decision in the development of a bioconjugate. The following tables summarize key quantitative data comparing the properties and performance of different PEG linker architectures.

Table 1: Physicochemical Properties of Branched vs. Linear PEG Linkers

| Property | Linear PEG | 4-Arm Branched PEG | 8-Arm Branched PEG | Key Advantages of Branched Architecture |

| Molecular Architecture | Single polymer chain | Four polymer chains extending from a central core | Eight polymer chains extending from a central core | Higher PEG density and more globular structure. |

| Hydrodynamic Radius | Smaller for a given molecular weight | Larger for a given molecular weight | Largest for a given molecular weight | Increased hydrodynamic size for prolonged circulation.[8] |

| Drug-to-Antibody Ratio (DAR) Potential | Lower | Higher | Highest | Enables higher payload delivery per antibody.[5] |

| Shielding Effect | Moderate | Good | Excellent | Superior protection from proteolysis and immune recognition.[6] |

| Solubility Enhancement | Good | Excellent | Excellent | Improves the solubility of hydrophobic drugs and proteins.[7] |

Table 2: Impact of Branched PEG Linkers on Antibody-Drug Conjugate (ADC) Performance

| Parameter | ADC with Linear PEG Linker | ADC with Branched PEG Linker | Reference |

| In Vitro Cytotoxicity (IC50) | Varies depending on payload and linker length | Generally potent, but can be influenced by linker length and steric hindrance | [9] |

| Pharmacokinetics (Clearance) | Higher (faster clearance) | Lower (slower clearance) | [6] |

| In Vivo Efficacy | Effective, but may require higher doses | Often shows enhanced tumor growth inhibition due to higher payload and longer circulation | [9] |

| Stability in Serum | Generally stable, but can be susceptible to deconjugation | Can exhibit improved stability due to steric shielding of the linker-payload bond | [10] |

Experimental Protocols

Detailed methodologies are essential for the successful application of branched PEG linkers in proteomics research. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Protein PEGylation with a Branched NHS-Ester PEG Linker

This protocol describes a general procedure for conjugating a branched PEG-NHS ester to a protein, targeting primary amines on lysine (B10760008) residues and the N-terminus.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Branched PEG-NHS Ester (e.g., 4-arm PEG-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

-

Reagent Preparation: Allow the vial of branched PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the PEG linker (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

PEGylation Reaction: Add a calculated molar excess of the branched PEG-NHS ester solution to the protein solution with gentle mixing. A common starting point is a 5 to 20-fold molar excess of PEG linker to protein. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The optimal reaction time and temperature should be determined empirically for each protein.

-

Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted PEG linker and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).[1][11]

-

Characterization: Analyze the PEGylated protein by SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Purification of PEGylated Proteins by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating PEGylated proteins from their unmodified counterparts and for resolving different PEGylated species based on differences in their surface hydrophobicity.[][13]

Materials:

-

HIC column (e.g., Butyl, Phenyl, or Ether functionalized)

-

Binding Buffer (High salt concentration, e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

-

Elution Buffer (Low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0)

-

HPLC or FPLC system

Procedure:

-

Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.

-

Sample Preparation: Adjust the salt concentration of the PEGylated protein sample to match that of the Binding Buffer. This can be done by adding a concentrated salt solution or by buffer exchange.

-

Sample Loading: Load the prepared sample onto the equilibrated HIC column.

-

Washing: Wash the column with several column volumes of Binding Buffer to remove any unbound molecules.

-

Elution: Elute the bound proteins by applying a linear or step gradient of decreasing salt concentration (from 100% Binding Buffer to 100% Elution Buffer). Unmodified protein will typically elute first, followed by mono-PEGylated, di-PEGylated, and higher-order species.

-

Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify the desired PEGylated protein species.

-

Desalting: Pool the fractions containing the purified PEGylated protein and desalt using dialysis or a desalting column.

Protocol 3: Mass Spectrometry Analysis of Proteins Modified with Branched PEG Linkers

Mass spectrometry is an indispensable tool for characterizing PEGylated proteins, providing information on the molecular weight, degree of PEGylation, and sites of modification.[14][15][16]

Materials:

-

Purified PEGylated protein

-

Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

-

LC system for online separation (optional, e.g., reversed-phase or SEC)

-

Denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) HCl)

-

Reducing agent (e.g., DTT or TCEP) for peptide mapping

-

Alkylating agent (e.g., iodoacetamide) for peptide mapping

-

Protease (e.g., trypsin) for peptide mapping

-

Formic acid

Procedure for Intact Mass Analysis:

-

Sample Preparation: Dilute the purified PEGylated protein in a suitable solvent for mass spectrometry, typically containing a small percentage of formic acid (e.g., 0.1%) in water/acetonitrile.

-

Mass Spectrometry Analysis: Infuse the sample directly into the mass spectrometer or inject it onto an LC column for online separation prior to MS analysis. Acquire data in the appropriate mass range to detect the PEGylated protein.

-

Data Analysis: Deconvolute the resulting mass spectrum to determine the intact mass of the PEGylated protein. The mass increase compared to the unmodified protein corresponds to the mass of the attached PEG linkers. The heterogeneity of the PEG can lead to a distribution of masses.

Procedure for Peptide Mapping to Identify PEGylation Sites:

-

Denaturation, Reduction, and Alkylation: Denature the PEGylated protein in a denaturing buffer, reduce the disulfide bonds with a reducing agent, and then alkylate the free thiols with an alkylating agent.

-

Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration and digest the protein with a protease (e.g., trypsin) overnight at 37°C.

-

LC-MS/MS Analysis: Acidify the digest and inject it onto a reversed-phase LC column coupled to a mass spectrometer. Acquire data in a data-dependent acquisition (DDA) mode to obtain MS/MS spectra of the peptides.

-

Data Analysis: Use a proteomics software suite to search the MS/MS data against the protein sequence. Include the mass of the PEG linker as a variable modification on potential attachment sites (e.g., lysine residues for NHS-ester chemistry). The identification of a peptide with the added mass of the PEG linker confirms the site of PEGylation.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to branched PEG linkers in proteomics.

Caption: Experimental workflow for the synthesis, purification, and analysis of a PEGylated protein.

Caption: Logical relationship between the structure and functional outcomes of branched PEG linkers.

Caption: HER2 signaling pathway and the mechanism of action of an anti-HER2 ADC.[11][17][18][19]

References

- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]

- 11. Novel development strategies and challenges for anti-Her2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. enovatia.com [enovatia.com]

- 16. sciex.com [sciex.com]

- 17. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]

A Technical Guide to the Principles and Applications of N-Boc-N-bis(PEG3-NHS ester)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Boc-N-bis(PEG3-NHS ester), a versatile, branched linker used in modern bioconjugation and drug development. We will explore its core chemical principles, detail its applications, and provide standardized protocols for its use.

Core Principles of N-Boc-N-bis(PEG3-NHS ester)

N-Boc-N-bis(PEG3-NHS ester) is a multifunctional chemical linker designed for covalent conjugation. Its structure is defined by three key components: a central amine protected by a tert-butyloxycarbonyl (Boc) group, and two identical arms, each consisting of a short polyethylene (B3416737) glycol (PEG) chain terminated by an N-hydroxysuccinimide (NHS) ester.[1][2] This unique branched architecture allows for a multi-step, controlled conjugation strategy.

The core utility of this reagent lies in its orthogonal reactivity :

-

NHS Esters: These groups react specifically with primary amines on target molecules (e.g., proteins, peptides, or amine-modified oligonucleotides) under physiological to slightly basic conditions.[1][3]

-

Boc-Protected Amine: The central amine is unreactive until the Boc group is removed under acidic conditions.[1][4] This allows for a secondary conjugation step after the initial NHS ester reactions are complete.

The PEG3 (triethylene glycol) spacers enhance the solubility of the reagent and the resulting conjugate in aqueous buffers, add flexibility, and reduce potential steric hindrance during conjugation.[2][5] PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules by increasing their stability, circulation time, and reducing immunogenicity.[6][7][8][9]

Physicochemical Properties

The fundamental properties of N-Boc-N-bis(PEG3-NHS ester) are summarized below.

| Property | Value | References |

| CAS Number | 2055042-31-2 | [1][10][11] |

| Molecular Formula | C₃₁H₄₉N₃O₁₆ | [1][10] |

| Molecular Weight | 719.7 g/mol | [1][10] |

| Purity | Typically >95% | [2][11][12] |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Storage | -20°C in a desiccated environment | [1][13] |

Key Experimental Protocols

Protocol 1: Conjugation to Primary Amines via NHS Esters

This protocol outlines the general procedure for labeling a protein with N-Boc-N-bis(PEG3-NHS ester).

Materials:

-

Protein (or other amine-containing molecule) in an amine-free buffer (e.g., PBS, HEPES, Borate).

-

N-Boc-N-bis(PEG3-NHS ester).

-

Anhydrous, amine-free solvent (DMSO or DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column).

Methodology:

-

Buffer Preparation: Ensure the protein solution is in a buffer with a pH between 7.2 and 8.5.[3][13] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete in the reaction.[3][13] The recommended protein concentration is 1-10 mg/mL.[13]

-

Reagent Preparation: Immediately before use, allow the vial of N-Boc-N-bis(PEG3-NHS ester) to equilibrate to room temperature to prevent moisture condensation.[13][14] Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[13][14] Do not store the reagent in solution due to the hydrolytic instability of the NHS ester.[14]

-

Conjugation Reaction: Add a calculated molar excess (typically 5- to 20-fold) of the dissolved linker to the protein solution while gently vortexing.[15] The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to maintain protein stability.[14][15]

-

Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2-4 hours at 4°C.[3][14][]

-

Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.[13][15] Incubate for an additional 15-30 minutes.

-

Purification: Remove unreacted linker and byproducts (N-hydroxysuccinimide) from the conjugate using dialysis, desalting, or size-exclusion chromatography.[13][17]

Caption: Experimental workflow for NHS ester conjugation.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the central primary amine for subsequent reactions.

Materials:

-

Boc-protected conjugate.

-

Deprotection reagent (e.g., Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane).

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent.

-

Neutralization buffer (e.g., saturated sodium bicarbonate or a mild base like triethylamine).

-

Purification system.

Methodology:

-

Reaction Setup: Dissolve the Boc-protected conjugate in an anhydrous solvent like DCM.

-

Acid Treatment: Add the deprotection reagent. A common condition is 20-50% TFA in DCM.[18] Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.[18] Reaction progress can be monitored by TLC or LC-MS.

-

Neutralization: After completion, carefully neutralize the excess acid. This can be done by evaporating the TFA/DCM and redissolving in a buffer, or by slow addition of a base.

-

Purification: Purify the deprotected conjugate to remove the acid and byproducts. The method will depend on the nature of the conjugate but often involves dialysis or chromatography.

Quantitative Data and Reaction Parameters

For successful and reproducible experiments, adherence to optimized reaction conditions is critical.

Table 2: Recommended Conditions for NHS Ester Conjugation

| Parameter | Recommended Range | Notes | References |

| pH | 7.2 - 8.5 | Optimal reactivity is often at pH 8.3-8.5. Higher pH increases the rate of NHS ester hydrolysis. | [3][13][17][19] |

| Compatible Buffers | PBS, HEPES, Borate, Bicarbonate | Must be free of primary amines. | [3][13] |

| Temperature | 4°C to Room Temp (20-25°C) | Lower temperatures can reduce non-specific reactions and hydrolysis, but require longer incubation times. | [3][20] |

| Incubation Time | 30 min - 4 hours (overnight at 4°C) | Dependent on temperature, pH, and concentration of reactants. | [3][17][19] |

| Molar Excess of Linker | 5x - 20x | The optimal ratio depends on the number of accessible amines on the target molecule and must be determined empirically. | [15] |

Table 3: Common Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes | References |

| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | A very common and effective method. Reaction is typically fast (30-120 min). | [18][21] |

| Hydrogen Chloride (HCl) | 4M HCl in 1,4-Dioxane or Ethyl Acetate | Another standard method. Can be milder than TFA for some substrates. | [18][22] |

| Thermal Deprotection | Heating (>150°C) | Acid-free method, but only suitable for thermally stable molecules. | [21][22] |

Applications and Logical Workflows

The unique structure of N-Boc-N-bis(PEG3-NHS ester) enables its use in sophisticated applications, most notably in creating complex bioconjugates and as a component in Proteolysis Targeting Chimeras (PROTACs).

Orthogonal Conjugation Strategy

The linker's primary advantage is enabling sequential conjugations. First, the two NHS esters are used to conjugate to one or two target molecules. Then, after purification, the Boc group is removed, revealing a new reactive handle (a primary amine) for a second, different conjugation step.

Caption: Logical workflow of the orthogonal conjugation strategy.

Role in PROTAC Development

PROTACs are heterobifunctional molecules that consist of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[23][24] The linker's length, flexibility, and chemical nature are critical for the formation of a stable ternary complex (POI-PROTAC-E3 Ligase) and subsequent POI degradation.[5][23][25]

While linear linkers are common, branched linkers like N-Boc-N-bis(PEG3-NHS ester) can be adapted to create PROTACs, potentially for multivalent binding or to attach additional functionalities like imaging tags or solubility enhancers after the primary PROTAC assembly.

Caption: Conceptual role of a linker in PROTAC-mediated degradation.

Conclusion

N-Boc-N-bis(PEG3-NHS ester) is a powerful and versatile tool for researchers in chemistry, biology, and pharmacology. Its dual amine-reactive NHS esters, combined with a protected central amine, provide an orthogonal platform for creating complex, branched bioconjugates. The integrated PEG spacers further enhance the properties of the final molecule, making it particularly valuable in the development of advanced therapeutics like antibody-drug conjugates and PROTACs. Understanding the core principles of its reactivity and following established protocols are key to leveraging its full potential in innovative research and drug development projects.

References

- 1. N-Boc-N-bis(PEG3-NHS ester), 2055042-31-2 | BroadPharm [broadpharm.com]

- 2. N-Boc-N-bis(PEG3-NHS ester), CAS 2055042-31-2 | AxisPharm [axispharm.com]

- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]

- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 6. purepeg.com [purepeg.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 10. precisepeg.com [precisepeg.com]

- 11. glycomindsynth.com [glycomindsynth.com]

- 12. N-Boc-N-bis(PEG3-NHS ester)_2055042-31-2_新研博美 [xinyanbm.com]

- 13. benchchem.com [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 17. interchim.fr [interchim.fr]

- 18. Reddit - The heart of the internet [reddit.com]

- 19. lumiprobe.com [lumiprobe.com]

- 20. neb.com [neb.com]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 25. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

An In-Depth Technical Guide to the Chemical Characteristics of Trifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical characteristics of trifunctional crosslinkers, their application in modern research, and detailed protocols for their use. Trifunctional crosslinkers are versatile reagents that enable the covalent linkage of three distinct molecular entities, proving invaluable in the study of protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the creation of complex biomaterials.[1][2] Their unique architecture, featuring three reactive sites, allows for the construction of intricate molecular networks, facilitating the investigation of complex biological systems.[1][2]

Core Concepts of Trifunctional Crosslinkers

Trifunctional crosslinkers are distinguished by the presence of three reactive functional groups. These groups can be identical (homotrifunctional) or different (heterotrifunctional), offering a high degree of flexibility in experimental design.[3][4] A typical trifunctional crosslinker possesses two reactive moieties for covalent bond formation with target molecules and a third functional group that can serve as a reporter (e.g., a biotin (B1667282) tag for enrichment) or a third conjugation site. This design is particularly advantageous in chemical cross-linking mass spectrometry (CXMS) for the elucidation of protein interaction networks and in the construction of targeted therapeutics.[5][6]

Quantitative Data of Common Trifunctional Crosslinkers

The selection of an appropriate trifunctional crosslinker is critical for experimental success and is largely dictated by its chemical and physical properties. The following table summarizes the key quantitative data for several commonly used trifunctional crosslinkers.

| Crosslinker Name | Molecular Weight (Da) | Spacer Arm Length(s) (Å) | Functional Group 1 (Reactivity) | Functional Group 2 (Reactivity) | Functional Group 3 (Function) | Cleavable? |

| Sulfo-SBED | 879.97[7] | Biotin spacer arm: 19.1; Sulfo-NHS ester spacer arm: 13.7; Aryl azide (B81097) spacer arm: 9.1[8] | Sulfosuccinimidyl (Sulfo-NHS) ester (Amine-reactive)[8][9] | Aryl azide (Photo-reactive, non-specific)[8][9] | Biotin (Affinity tag for enrichment)[8][9] | Yes (Disulfide bond, reducible)[8][9] |

| Leiker (bAL2) | Not explicitly stated, but comparable to BS³ with added functionalities. | 9.3 (between sulfo-NHS esters)[10] | Sulfosuccinimidyl (Sulfo-NHS) ester (Amine-reactive)[10] | Sulfosuccinimidyl (Sulfo-NHS) ester (Amine-reactive)[10] | Biotin (Affinity tag for enrichment)[10] | Yes (Azobenzene, cleavable with sodium dithionite)[5][10] |

| ASB | 1012.5[9] | ~33 (between sulfhydryl and other functional groups)[9][11] | Aminooxy (Aldehyde-reactive)[9][11] | Sulfhydryl (Thiol-reactive)[9][11] | Biotin (Affinity tag for enrichment)[9][11] | Yes (Disulfide bond introduced via linker, reducible)[9][11] |

| N-(Mal-PEG4-carbonyl)-N-bis(PEG4-NHS ester) | Not explicitly stated in provided results. | PEG4 spacers | Maleimide (Sulfhydryl-reactive)[12] | N-hydroxysuccinimide (NHS) ester (Amine-reactive)[12] | N-hydroxysuccinimide (NHS) ester (Amine-reactive)[12] | No |

Experimental Protocols

The successful application of trifunctional crosslinkers relies on meticulously executed experimental protocols. Below are detailed methodologies for key experiments involving these reagents.

Protocol 1: General Protein Cross-linking using a Trifunctional Crosslinker (e.g., Sulfo-SBED)

This protocol outlines the steps for cross-linking a purified "bait" protein to its interacting "prey" protein(s) using Sulfo-SBED, followed by label transfer.

Materials:

-

Purified "bait" protein (0.1-10 mg/mL)

-

Sulfo-SBED crosslinker

-

Phosphate Buffered Saline (PBS), pH 7.2-8.0

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Dialysis or desalting columns

-

Sample containing the "prey" protein(s)

-

Long-wave UV lamp (365 nm)

-

Reducing agent (e.g., DTT or 2-mercaptoethanol)

-

SDS-PAGE analysis reagents

Procedure:

-

Reagent Preparation:

-

Prepare the bait protein in PBS at a suitable concentration.

-

Immediately before use, dissolve Sulfo-SBED in DMSO or DMF to a stock concentration of 10-20 mM.[13]

-

-

Bait Protein Labeling:

-

Removal of Excess Crosslinker:

-

Cross-linking to Prey Protein:

-

Add the SBED-labeled bait protein to the sample containing the prey protein(s).

-

Incubate for 60 minutes at room temperature to allow for protein-protein interaction, protected from light.[14]

-

-

Photoactivation:

-

Expose the reaction mixture to a long-wave UV lamp (365 nm) at a distance of approximately 5 cm for 10-15 minutes to activate the aryl azide group and induce cross-linking.[13]

-

-

Label Transfer (Cleavage):

-

To transfer the biotin label to the prey protein, cleave the disulfide bond by adding a reducing agent (e.g., 50 mM DTT or 100 mM 2-mercaptoethanol) and incubating for 30 minutes at 37°C.[13]

-

-

Analysis:

-

Analyze the reaction products by SDS-PAGE and Western blotting using a streptavidin-HRP conjugate to detect the biotin-labeled prey protein.

-

Protocol 2: Chemical Cross-linking Mass Spectrometry (CXMS) Workflow using an Enrichable Trifunctional Crosslinker (e.g., Leiker)

This protocol describes a general workflow for identifying protein-protein interactions in complex mixtures using a trifunctional crosslinker with an affinity tag, followed by mass spectrometry analysis.[5][10]

Materials:

-

Protein sample (e.g., cell lysate, purified protein complex)

-

Leiker (bAL2) crosslinker

-

Reaction buffer (e.g., HEPES or PBS, amine-free)

-

Quenching solution (e.g., Tris or ammonium (B1175870) bicarbonate)

-

Denaturing buffer (e.g., 8 M urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., Trypsin/Lys-C mix)

-

Streptavidin agarose (B213101) beads

-

Elution buffer (e.g., sodium dithionite (B78146) for Leiker)[5]

-

LC-MS/MS system

Procedure:

-

Cross-linking Reaction:

-

Incubate the protein sample with the Leiker crosslinker at a specific protein-to-crosslinker mass ratio (e.g., 4:1) at room temperature for 1 hour.[5]

-

Quench the reaction by adding an excess of an amine-containing buffer.

-

-

Protein Digestion:

-

Denature the cross-linked proteins using a denaturing buffer.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Dilute the sample to reduce the denaturant concentration and digest the proteins into peptides using a protease overnight at 37°C.

-

-

Enrichment of Cross-linked Peptides:

-

LC-MS/MS Analysis:

-

Data Analysis:

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to trifunctional crosslinkers.

Caption: Experimental workflow for CXMS using a trifunctional crosslinker.

Caption: Yeast exosome protein interaction network elucidated with trifunctional crosslinkers.

References

- 1. scbt.com [scbt.com]

- 2. On the number of protein–protein interactions in the yeast proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Crosslinking Reagents | Thermo Fisher Scientific [thermofisher.com]

- 5. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]

- 6. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Biotin-transfer from a trifunctional crosslinker for identification of cell surface receptors of soluble protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. N-(Mal-PEG4-carbonyl)-N-bis(PEG4-NHS ester) | BroadPharm [broadpharm.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-Boc-N-bis(PEG3-NHS ester)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG3-NHS ester) is a heterobifunctional crosslinker that facilitates the conjugation of biomolecules. This reagent features two N-hydroxysuccinimide (NHS) esters and a Boc-protected amine, connected by two polyethylene (B3416737) glycol (PEG3) chains. The NHS esters react with primary amines on proteins, such as the side chains of lysine (B10760008) residues and the N-terminus, to form stable amide bonds[][]. The PEG spacers enhance the solubility and reduce the immunogenicity of the resulting conjugate[][4]. The Boc protecting group allows for orthogonal reactivity; it can be removed under acidic conditions to reveal a primary amine for subsequent conjugation steps[5][6]. This makes the reagent particularly valuable in the development of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[7][].

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Labeling

| Parameter | Recommended Conditions | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Reagent Molar Excess | 10- to 50-fold molar excess over protein | The optimal ratio should be determined empirically for each protein. |

| Reaction Buffer | 100 mM Sodium Bicarbonate or Phosphate Buffer | Avoid amine-containing buffers like Tris. |

| pH | 7.0 - 8.5 (optimal ~8.5) | Higher pH increases the reactivity of primary amines but also the rate of NHS ester hydrolysis. |

| Reagent Solvent | Anhydrous DMSO or DMF | Prepare the reagent stock solution immediately before use. |

| Reaction Temperature | Room temperature or 4°C | |

| Reaction Time | 30-60 minutes at room temperature or 2 hours at 4°C | Longer incubation times may be necessary for less reactive proteins. |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M glycine | Add to a final concentration of 10-50 mM to stop the reaction. |

Table 2: Hypothetical Quantitative Data for Antibody Labeling

The following data is for illustrative purposes and may vary depending on the specific protein and experimental conditions.

| Molar Excess of Reagent | Labeling Efficiency (%) | Average Degree of Labeling (DOL) |

| 10x | 65 | 3.5 |

| 20x | 80 | 5.2 |

| 50x | 95 | 8.1 |

Experimental Protocols

Protein Labeling with N-Boc-N-bis(PEG3-NHS ester)

This protocol describes the conjugation of the N-Boc-N-bis(PEG3-NHS ester) to a protein containing primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

N-Boc-N-bis(PEG3-NHS ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.

-

Reagent Preparation: Immediately before use, dissolve the N-Boc-N-bis(PEG3-NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved reagent to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.

Boc Deprotection of the Labeled Protein

This protocol describes the removal of the Boc protecting group to expose a primary amine for further conjugation.

Materials:

-

Boc-protected labeled protein

-

Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Neutralization Buffer: Saturated sodium bicarbonate (NaHCO₃) solution

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation: Lyophilize the purified Boc-protected labeled protein.

-

Deprotection: Resuspend the lyophilized protein in the Deprotection Solution and incubate on ice for 30-60 minutes.

-

TFA Removal: Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.

-

Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable buffer and carefully add the Neutralization Buffer until the pH is neutral.

-

Purification: Purify the deprotected protein using size-exclusion chromatography to remove any remaining reagents and byproducts.

Visualizations

Caption: Experimental workflow for protein labeling and Boc deprotection.

Caption: PROTAC-mediated targeted protein degradation pathway.

References

Application Notes and Protocols for Boc Deprotection of N-Boc-N-bis(PEG3-NHS ester)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from N-Boc-N-bis(PEG3-NHS ester). The primary challenge in this process is the selective removal of the Boc protecting group while preserving the integrity of the acid-sensitive N-hydroxysuccinimide (NHS) esters. These protocols offer a range of conditions from standard acidic methods to milder alternatives to accommodate different experimental needs and sensitivities.

Introduction